1-Propanoylpiperidin-4-one
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Overview
Description
1-Propanoylpiperidin-4-one is an organic compound with the molecular formula C8H13NO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Mechanism of Action
Target of Action
The primary target of 1-Propanoylpiperidin-4-one is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxy fatty acids, which are involved in various physiological processes, including inflammation and pain sensation .
Mode of Action
This compound interacts with its target, the sEH enzyme, by inhibiting its activity . This inhibition leads to an increase in the levels of epoxy fatty acids, which have anti-inflammatory and analgesic effects .
Biochemical Pathways
The inhibition of sEH by this compound affects the metabolic pathway of epoxy fatty acids . This leads to an increase in the levels of these compounds, resulting in the suppression of inflammation and pain sensation . Additionally, the compound has been shown to upregulate the expression of tight junction proteins, which are crucial for maintaining the integrity of the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action include the upregulation of tight junction proteins and the suppression of inflammation and pain sensation . At the cellular level, the compound has been shown to decrease brain edema and increase the expression of claudin-5, occludin, and zonula occludens-1, which are tight junction proteins .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
It is known that the compound has a significant impact on various types of cells and cellular processes .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-Propanoylpiperidin-4-one vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanoylpiperidin-4-one can be synthesized through a Mannich reaction, which involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction typically occurs in ethanol as the solvent, and the product is obtained after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Propanoylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidin-4-one derivatives.
Scientific Research Applications
1-Propanoylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Propanoylpiperidin-4-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)-3-(1-cyclopropanecarbonyl-piperidin-4-yl)-urea (TCPU): Both compounds are potent inhibitors of soluble epoxide hydrolase, but TCPU has shown better efficacy in certain biological assays.
1-(4-Isopropylphenyl)propan-1-one: This compound shares a similar piperidine structure but differs in its functional groups and specific applications.
Properties
IUPAC Name |
1-propanoylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-7(10)4-6-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLXLZRNPULJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91623-91-5 |
Source
|
Record name | 1-propanoylpiperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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